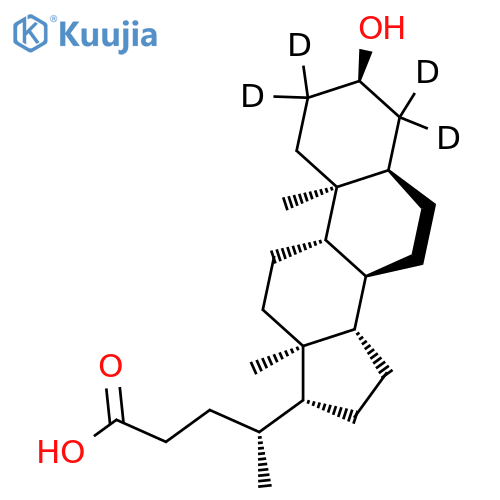Cas no 83701-16-0 (Lithocholic acid-d)

Lithocholic acid-d 化学的及び物理的性質
名前と識別子
-
- LITHOCHOLIC-2,2,4,4-D4 ACID
- Lithocholic Acid-d4
- <1,1,4,4-2H>-Lithocholsaeure
- 3-Hydroxycholan-24-oic Acid-d4
- A-cholanic Acid-d4
- A-cholanoic Acid-d4
- A-Hydroxy-5
- A-Hydroxycholanic Acid-d4
- Lithocholic acid-2,2,4,4-d4
- Lithocholic acid-d
- (3α,5β)-3-Hydroxycholan-24-oic-2,2,4,4-d4 acid (ACI)
- Lithocholic Acid-d4 (Lithocholate-d4)
- D99087
- (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
- CS-0201332
- AKOS030242863
- 83701-16-0
- Lithocholic Acid D4
- CHEBI:192785
- (4R)-4-[(1R,3aS,3bR,5aR,7R,9aS,9bS,11aR)-7-hydroxy-9a,11a-dimethyl-hexadecahydro(6,6,8,8-H)-1H-cyclopenta[a]phenanthren-1-yl]pentanoic acid
- DTXSID60584371
- Cholan-24-oic-2,2,4,4-d4 acid, 3-hydroxy-, (3a,5ss)-; (3a,5ss)-3-Hydroxycholan-24-oic-2,2,4,4-d4 acid; Lithocholic acid-d4; Lithocholic Acid-2,2,4,4-d4
- DA-75042
- 1ST10393D4
- (3alpha,5beta)-3-Hydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid
- (4R)-4-[(1R,3AS,3BR,5AR,7R,9AS,9BS,11AR)-7-HYDROXY-9A,11A-DIMETHYL-DODECAHYDRO(6,6,8,8-(2)H?)-1H-CYCLOPENTA[A]PHENANTHREN-1-YL]PENTANOIC ACID
- Lithocholic acid-2,2,4,4-d4, 98 atom % D
- HY-B0172S
-
- MDL: MFCD00190473
- インチ: 1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1/i10D2,14D2
- InChIKey: SMEROWZSTRWXGI-POXZWENPSA-N
- ほほえんだ: C[C@@]12[C@@H]([C@H](C)CCC(=O)O)CC[C@H]1[C@@H]1CC[C@@H]3C([2H])([2H])[C@@H](C([2H])([2H])C[C@]3(C)[C@H]1CC2)O
計算された属性
- せいみつぶんしりょう: 380.32300
- どういたいしつりょう: 380.32285212g/mol
- 同位体原子数: 4
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 574
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 6.3
じっけんとくせい
- ゆうかいてん: 184-186 °C(lit.)
- PSA: 57.53000
- LogP: 5.50710
Lithocholic acid-d 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-B0172S-10mg |
Lithocholic acid-d |
83701-16-0 | 99.72% | 10mg |
¥5400 | 2024-07-21 | |
| MedChemExpress | HY-B0172S-5mg |
Lithocholic acid-d |
83701-16-0 | 99.72% | 5mg |
¥3400 | 2024-07-21 | |
| A2B Chem LLC | AC41278-10mg |
Lithocholic acid-2,2,4,4-d4 |
83701-16-0 | ≥99% deuterated forms (d1-d4) | 10mg |
$663.00 | 2024-04-19 | |
| Aaron | AR00570Q-1mg |
Lithocholic acid-2,2,4,4-d4 |
83701-16-0 | 98% | 1mg |
$454.00 | 2023-12-13 | |
| MedChemExpress | HY-B0172S-25mg |
Lithocholic acid-d |
83701-16-0 | 25mg |
¥15000 | 2023-03-07 | ||
| TRC | L469182-1mg |
Lithocholic Acid-d4 |
83701-16-0 | 1mg |
$ 181.00 | 2023-09-07 | ||
| TRC | L469182-25mg |
Lithocholic Acid-d4 |
83701-16-0 | 25mg |
$ 1816.00 | 2023-09-07 | ||
| AstaTech | D99087-50/MG |
LITHOCHOLIC ACID-2,2,4,4-D4 |
83701-16-0 | 95% | 50mg |
$510 | 2023-09-19 | |
| AstaTech | D99087-100/MG |
LITHOCHOLIC ACID-2,2,4,4-D4 |
83701-16-0 | 95% | 100mg |
$758 | 2023-09-19 | |
| Aaron | AR00570Q-5mg |
Lithocholic acid-2,2,4,4-d4 |
83701-16-0 | 98% | 5mg |
$1252.00 | 2023-12-13 |
Lithocholic acid-d 関連文献
-
Ming-zhi Zhu,Fang Zhou,Jian Ouyang,Qi-ye Wang,Yi-long Li,Jian-lin Wu,Jian-an Huang,Zhong-hua Liu Food Funct. 2021 12 4105
-
Chen-Jie Ling,Jia-Ying Xu,Yun-Hong Li,Xing Tong,Huan-Huan Yang,Jing Yang,Lin-Xi Yuan,Li-Qiang Qin Food Funct. 2019 10 7299
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Hydroxy bile acids, alcohols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Bile acids, alcohols and derivatives Hydroxy bile acids, alcohols and derivatives
Lithocholic acid-dに関する追加情報
Lithocholic Acid-d: A Comprehensive Overview
Lithocholic Acid-d, also known by its CAS number 83701-16-0, is a bile acid that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound is a derivative of lithocholic acid, which is naturally occurring in the human body and plays a crucial role in lipid metabolism and bile formation. The "d" in its name denotes the presence of a double bond, which imparts distinct chemical and biological characteristics compared to its parent compound.
Recent studies have highlighted the importance of Lithocholic Acid-d in understanding the intricate mechanisms of bile acid metabolism. Researchers have found that this compound exhibits potent anti-inflammatory and anti-proliferative effects, making it a promising candidate for therapeutic interventions in chronic diseases such as liver cirrhosis, cardiovascular disorders, and certain types of cancer. For instance, a 2023 study published in the journal Nature Metabolism demonstrated that Lithocholic Acid-d can modulate key signaling pathways involved in inflammation and fibrosis, offering new insights into its potential therapeutic applications.
The chemical structure of Lithocholic Acid-d is characterized by a hydroxyl group attached to the third carbon of the steroid nucleus and a double bond between carbons 7 and 8. This structure contributes to its amphipathic nature, allowing it to interact with both hydrophobic and hydrophilic environments. Such properties make it an ideal candidate for use as a drug delivery agent or as a component in formulations designed to enhance bioavailability.
In terms of pharmacokinetics, Lithocholic Acid-d has been shown to exhibit favorable absorption profiles when administered orally. Studies indicate that it can be efficiently absorbed through the gastrointestinal tract and distributed throughout the body, reaching target tissues with high specificity. This characteristic underscores its potential as a drug carrier or as an active ingredient in targeted therapies.
One of the most exciting developments involving Lithocholic Acid-d is its role in precision medicine. Researchers are exploring its ability to modulate specific cellular pathways that are dysregulated in various pathological conditions. For example, a 2023 clinical trial investigating its effects on non-alcoholic fatty liver disease (NAFLD) revealed significant reductions in liver fat accumulation and markers of oxidative stress among participants. These findings suggest that Lithocholic Acid-d could serve as a novel therapeutic agent for managing metabolic disorders associated with lipid dysregulation.
Beyond its therapeutic potential, Lithocholic Acid-d has also found applications in diagnostic imaging. Its ability to accumulate selectively in certain tissues makes it a valuable tool for visualizing pathological changes at the molecular level. For instance, studies have demonstrated its utility as a contrast agent in magnetic resonance imaging (MRI), enabling earlier detection of tumors and other abnormalities.
In conclusion, Lithocholic Acid-d, with its unique chemical properties and diverse biological activities, represents a significant advancement in the field of bile acid research. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play an increasingly important role in both medical research and clinical practice. Its versatility across multiple applications underscores the importance of further exploration into its capabilities, ensuring that it can be harnessed effectively for improving human health outcomes.
